3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine
Description
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3,5,6-trimethyl-1,2,3,6-tetrahydropyrazine |
InChI |
InChI=1S/C7H14N2/c1-5-4-8-6(2)7(3)9-5/h5-6,8H,4H2,1-3H3 |
InChI Key |
QUCNADLLYRLLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(=N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-butanedione with ammonia or primary amines, followed by cyclization to form the pyrazine ring. The reaction conditions often require specific temperatures and catalysts to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyrazine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2,3,5,6-Tetramethylpyrazine (Ligustrazine)
- Structure : Fully aromatic pyrazine with methyl groups at all four positions (2,3,5,6).
- Key Differences: Aromaticity: The fully unsaturated pyrazine ring in tetramethylpyrazine enhances resonance stabilization, making it more thermally stable compared to the partially saturated 3,5,6-trimethyl derivative .
2-(2-Hydroxy-2-phenylethyl)-3,5,6-trimethylpyrazine
- Structure : Shares the 3,5,6-trimethylpyrazine core but includes a hydroxy-phenylethyl substituent at position 2.
- Synthetic Utility: The additional substituent complicates synthesis compared to the simpler 3,5,6-trimethyl derivative, requiring multi-step functionalization .
1-Methyl-1,2,3,6-tetrahydropyrazine
- Structure : A partially saturated pyrazine with a single methyl group at position 1.
- Key Differences :
- Reactivity : The absence of methyl groups at positions 3,5,6 reduces steric hindrance, enabling easier functionalization at these positions .
- Fragmentation Patterns : Mass spectrometry studies show distinct fragmentation pathways; 1-methyl derivatives produce m/z 99 ions ([C5H11N2]+), whereas multi-methylated derivatives like 3,5,6-trimethyl-THP exhibit more complex fragmentation due to substituent interactions .
Chemical Reactivity and Stability
Oxidation Behavior
- 3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine: The partially saturated ring undergoes HO2-elimination during oxidation, forming imine intermediates.
- Piperazine and Pyrrolidine : Fully saturated analogs exhibit higher propensity for HO2-elimination due to lower steric constraints and simpler ring structures. For example, piperazine derivatives show Δ‡E (activation energy) values of 14.4–19.2 kcal/mol for HO2-elimination, whereas methylated THP derivatives may require higher energy due to substituent effects .
Thermal Stability
- This compound: The methyl groups enhance thermal stability compared to non-methylated THP but reduce it relative to fully aromatic tetramethylpyrazine. This is attributed to the balance between steric protection and destabilization from partial unsaturation .
Antioxidant Activity
- This compound: Limited direct data exist, but structurally related compounds like 2-(2-hydroxy-2-phenylethyl)-3,5,6-trimethylpyrazine demonstrate moderate antioxidant activity in plant extracts .
- Tetramethylpyrazine (Ligustrazine) : Exhibits strong antioxidant and anti-inflammatory effects, validated in preclinical models of ischemia and neurodegeneration .
Neuroprotective Potential
- This compound : Preliminary studies suggest its use as a synthon in neuroprotective agent design, such as in terazosin analogs targeting PGK1 .
- BCTC (4-(3-Chloropyridin-2-yl)tetrahydropyrazine derivative) : A vanilloid receptor antagonist with proven analgesic properties, highlighting the pharmacological versatility of tetrahydropyrazine scaffolds .
Biological Activity
3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine is a heterocyclic organic compound characterized by a unique pyrazine ring structure. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure includes three methyl groups at positions 3, 5, and 6 of the tetrahydropyrazine ring. This specific substitution pattern influences its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various microbial strains. For example:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
These results suggest that the compound may disrupt microbial cell membranes or interfere with essential metabolic processes within the microorganisms.
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. It is believed to scavenge free radicals and reduce oxidative stress in biological systems. In studies measuring total antioxidant capacity (TAC), this compound demonstrated significant activity compared to standard antioxidants like ascorbic acid.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its antimicrobial activity may be linked to:
- Membrane Disruption : The compound may integrate into microbial membranes leading to increased permeability and cell lysis.
- Enzymatic Inhibition : It might inhibit key enzymes involved in microbial metabolism.
Study on Antimicrobial Efficacy
A study conducted by Mohsin et al. evaluated various tetrahydropyrazine derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound showed a range of MIC values against both gram-positive and gram-negative bacteria. The most potent derivatives exhibited MIC values as low as 6.81 µM against Mycobacterium tuberculosis .
Neurotoxicity Assessment
Another important aspect of research surrounding tetrahydropyrazines includes their neurotoxicity profiles. A study assessed the neurotoxic effects of related compounds on neuronal cultures and found that while some derivatives exhibited neuroprotective effects by enhancing glutathione levels and reducing oxidative stress markers, others displayed potential neurotoxic effects at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
